Diagnostic Accuracy: 18F-Florzolotau Demonstrates Higher AUC Than 18F-Flortaucipir in Alzheimer's Disease Dementia
In a cross-cohort analysis of 842 participants, 18F-Florzolotau exhibited superior diagnostic performance for AD dementia compared to the FDA-approved first-generation tracer 18F-Flortaucipir. For 18F-Florzolotau, the area under the receiver operating characteristic curve (AUC) ranged from 0.96 to 0.98 across different semi-quantitative methodologies, with the optimal approach (inferior cerebellar gray matter as reference region) achieving the highest values [1]. In contrast, 18F-Flortaucipir yielded AUC values ranging from 0.78 to 0.87 under comparable conditions [1]. Additionally, 18F-Florzolotau demonstrated stronger clinical correlations (|r| = 0.61-0.74) with disease severity compared to 18F-Flortaucipir (|r| = 0.29-0.45) [1].
| Evidence Dimension | Diagnostic accuracy for AD dementia (AUC) |
|---|---|
| Target Compound Data | AUC: 0.96-0.98; Clinical correlation |r|: 0.61-0.74 |
| Comparator Or Baseline | 18F-Flortaucipir: AUC 0.78-0.87; Clinical correlation |r|: 0.29-0.45 |
| Quantified Difference | AUC improvement of 0.09-0.20 absolute units (9-11% relative increase); Clinical correlation strength increased by 0.29-0.32 absolute units (approximately 2-fold) |
| Conditions | Cross-cohort analysis: 18F-Florzolotau cohort (n=101: 27 NC, 26 MCI, 48 AD dementia); 18F-Flortaucipir cohort (n=741: 384 NC, 292 MCI, 65 AD dementia); SUVR calculated across four ROIs using six semi-quantitative methods |
Why This Matters
Higher diagnostic accuracy reduces false-positive and false-negative rates in clinical trial enrollment and differential diagnosis, directly impacting study power and patient stratification quality.
- [1] Zhang Q, et al. Evaluating 18F-Florzolotau tau PET for Alzheimer's disease diagnosis with 18F-Flortaucipir as reference. J Neurol. 2025. View Source
